molecular formula C17H15ClN4O B2581694 2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide CAS No. 2097863-32-4

2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide

Cat. No. B2581694
CAS RN: 2097863-32-4
M. Wt: 326.78
InChI Key: FYVMILYYWTYRRO-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide” is a complex organic molecule. Unfortunately, there’s not much specific information available about this compound .


Molecular Structure Analysis

The molecular structure of a compound like “this compound” can be complex due to the presence of multiple functional groups and rings. The structure of similar compounds has been determined using techniques such as nuclear magnetic resonance spectroscopy (1H, 13C, HSQC, HMBC, COSY, DEPT90, and NOESY), high-resolution mass spectrometry (ESI-TOF-HRMS), infrared spectroscopy (ATR-IR), and single-crystal X-ray diffraction .

Scientific Research Applications

Chemical Synthesis and Characterization

  • Experimental and Theoretical Studies : The molecule has been studied in experimental and theoretical contexts, focusing on its synthesis and reaction mechanisms. For instance, Yıldırım, Kandemirli, and Demir (2005) explored the functionalization reactions of related pyrazole compounds, providing insights into their chemical properties and potential applications in synthesis (Yıldırım, Kandemirli, & Demir, 2005).

  • Synthesis of Hybrid Derivatives : Research like that by Flefel et al. (2018) has involved the synthesis of novel pyridine derivatives, which are structurally related to the molecule . These studies are crucial in developing new compounds with potential biological activity (Flefel et al., 2018).

Molecular Docking and Screening

  • Molecular Docking : Studies have employed molecular docking techniques to predict the interaction of similar compounds with various biological targets. For example, Flefel et al. (2018) conducted in silico molecular docking screenings, indicating potential biological activities (Flefel et al., 2018).

Pharmacological Potential

  • Antimicrobial and Antioxidant Activity : Compounds related to 2-Chloro-N-{[2-(1-Methyl-1H-Pyrazol-4-Yl)Pyridin-4-Yl]Methyl}Benzamide have been evaluated for their antimicrobial and antioxidant properties. For instance, Al-Omran and El-Khair (2005) investigated the biological activity of similar compounds, highlighting their potential in medicinal chemistry (Al-Omran & El-Khair, 2005).

Molecular Structure Analysis

  • X-ray Crystallography : The structural analysis of related compounds has been conducted using X-ray crystallography, providing detailed insights into their molecular conformation and properties. This is exemplified by research on pyrazolo[3,4-b]pyridines by Quiroga et al. (1999) (Quiroga et al., 1999).

  • NMR Studies : NMR spectroscopy has been utilized to study the structure of similar compounds, aiding in the understanding of their chemical behavior and potential applications, as seen in studies by Yıldırım, Kandemirli, and Demir (2005) (Yıldırım, Kandemirli, & Demir, 2005).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad range of biological activities, suggesting that 2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide may also interact with various targets.

Mode of Action

Similar compounds have been shown to interact with their targets through various mechanisms, such as strong h-bonding interactions . This suggests that this compound may also interact with its targets in a similar manner.

Biochemical Pathways

For instance, compounds targeting the ERK1/2 nodes in the RAS/RAF/MEK/ERK signaling cascade have been shown to enhance efficacy and reduce the potential for acquired resistance . This suggests that this compound may also affect similar pathways.

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents , which could impact the bioavailability of this compound.

Result of Action

Similar compounds have shown a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also have diverse biological effects.

properties

IUPAC Name

2-chloro-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c1-22-11-13(10-21-22)16-8-12(6-7-19-16)9-20-17(23)14-4-2-3-5-15(14)18/h2-8,10-11H,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVMILYYWTYRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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